Bosentan

Übersicht

Beschreibung

Bosentan is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. It works by blocking the action of endothelin, a potent vasoconstrictor, thereby reducing blood pressure in the pulmonary arteries . This compound is marketed under the trade name Tracleer and is available in tablet form for oral administration .

Wissenschaftliche Forschungsanwendungen

Bosentan hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um das Verhalten von Endothelin-Rezeptor-Antagonisten zu untersuchen.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Signalwege und Rezeptor-Interaktionen.

Medizin: Ausführlich untersucht hinsichtlich seines therapeutischen Potenzials zur Behandlung der pulmonalen arteriellen Hypertonie und anderer Herz-Kreislauf-Erkrankungen

Industrie: Verwendet bei der Entwicklung neuer pharmazeutischer Formulierungen und Arzneimittelverabreichungssysteme.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Bindung von Endothelin an seine Rezeptoren blockiert, insbesondere den Endothelin-Rezeptor A und den Endothelin-Rezeptor B. Diese Hemmung verhindert die vasokonstriktive Wirkung von Endothelin, was zu einer Vasodilatation und einem niedrigeren Blutdruck in den Lungenarterien führt . Zu den beteiligten molekularen Zielstrukturen gehören die Endothelin-Rezeptoren, die sich auf den glatten Muskelzellen von Blutgefäßen befinden .

Ähnliche Verbindungen:

Ambrisentan: Ein weiterer Endothelin-Rezeptor-Antagonist, der zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird.

Einzigartigkeit von this compound: this compound ist einzigartig durch seine duale antagonistische Wirkung sowohl auf den Endothelin-Rezeptor A als auch auf den Endothelin-Rezeptor B, wodurch eine breitere therapeutische Wirkung im Vergleich zu selektiven Antagonisten erzielt wird .

Wirkmechanismus

Target of Action

Bosentan is a dual endothelin receptor antagonist . It primarily targets the endothelin receptors type A (ETA) and type B (ETB) . These receptors are involved in the constriction of the pulmonary blood vessels .

Mode of Action

This compound works by blocking the action of endothelin molecules . Endothelin is a natural substance that causes blood vessels to narrow and prevents normal blood flow in people who have pulmonary arterial hypertension (PAH) . By blocking the binding of endothelin to its receptors, this compound negates endothelin’s deleterious effects .

Biochemical Pathways

This compound affects the biochemical pathways involving endothelin . By blocking the action of endothelin, this compound prevents the narrowing of blood vessels, which would otherwise lead to high blood pressure . It has been suggested that this compound exerts cardioprotective effects by inhibiting the CHOP and GRP78 expressions .

Pharmacokinetics

This compound is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4 (and possibly CYP2C19), producing three metabolites . One of these metabolites, Ro 48-5033, is pharmacologically active and may contribute 10 to 20% to the total activity of the parent compound . The bioavailability of this compound is about 50% .

Result of Action

The molecular and cellular effects of this compound’s action include improvements in electrocardiographic, hemodynamic, and left ventricular function tests . It also effectively reduces cardiac ANP, BNP, cTn-I levels, and significantly increases cardiac ATPase enzymes (Na + K + ATPase and Ca 2+ ATPase) and HO-1 levels . This compound therapy inhibits IRI-induced up-regulated CHOP and GRP78-protein expressions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of other medications can affect the action of this compound. It is contraindicated in people taking glyburide due to an increased risk of increased liver enzymes and liver damage when these two agents are taken together . Use of this compound with cyclosporine is also contraindicated because cyclosporine A has been shown to markedly increase serum concentration of this compound .

Biochemische Analyse

Biochemical Properties

Bosentan is a specific and competitive antagonist at endothelin receptor types ET A and ET B . It blocks the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects . This compound is metabolized in the liver by the cytochrome P450 enzymes CYP2C9 and CYP3A4, producing three metabolites .

Cellular Effects

This compound is used to treat pulmonary hypertension by blocking the action of endothelin molecules that would otherwise promote narrowing of the blood vessels and lead to high blood pressure . It has also been shown to exert cardioprotective effects during myocardial ischemia-reperfusion injury in experimental rats .

Molecular Mechanism

This compound works by blocking the action of endothelin molecules, which would otherwise promote narrowing of the blood vessels and lead to high blood pressure . It is a specific and competitive antagonist at endothelin receptor types ET A and ET B .

Temporal Effects in Laboratory Settings

Long-term administration of this compound has been shown to improve clinical status in most patients, with a 92% estimate for survival at 48 weeks in one study . Steady-state concentrations are achieved within 3–5 days after multiple-dose administration .

Dosage Effects in Animal Models

In both healthy albino rats and diabetic rats, a single dose of this compound did not affect blood glucose levels . This suggests that this compound has no hypoglycemic effect, implying that the drug-drug interaction with teneligliptin is of the pharmacokinetic kind .

Metabolic Pathways

This compound is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites . Three metabolites have been identified, formed by cytochrome P450 (CYP) 2C9 and 3A4 .

Transport and Distribution

This compound is approximately 98% bound to albumin, and during multiple-dose administration, it has a volume of distribution of 30L and a clearance of 17 L/h .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with endothelin receptors on the cell membrane to exert its effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Bosentan beinhaltet die Reaktion von 4-tert-Butyl-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-(pyrimidin-2-yl)pyrimidin-4-yl)benzolsulfonamid mit geeigneten Reagenzien unter kontrollierten Bedingungen . Der Prozess umfasst typischerweise Schritte wie Schutz und Entschützung funktioneller Gruppen, Kupplungsreaktionen und Reinigungsschritte, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound in einem mehrstufigen Syntheseprozess hergestellt, der eine hohe Reinheit und Ausbeute gewährleistet. Der Prozess umfasst die Verwendung fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle .

Analyse Chemischer Reaktionen

Reaktionstypen: Bosentan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamid-Gruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine und Thiole werden unter basischen Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Amin-Derivate und substituierte Sulfonamide .

Vergleich Mit ähnlichen Verbindungen

Ambrisentan: Another endothelin receptor antagonist used for pulmonary arterial hypertension.

Macitentan: A dual endothelin receptor antagonist with improved efficacy and safety profile compared to bosentan.

Uniqueness of this compound: this compound is unique due to its dual antagonistic action on both endothelin receptor A and endothelin receptor B, providing a broader therapeutic effect compared to selective antagonists .

Biologische Aktivität

Bosentan is a dual endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). By blocking the effects of endothelin-1 (ET-1), a potent vasoconstrictor, this compound promotes vasodilation and improves hemodynamics in patients with PAH. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

This compound targets two subtypes of endothelin receptors: ETA and ETB. The binding of ET-1 to ETA receptors causes vasoconstriction, while ETB receptor activation can lead to both vasodilation and bronchoconstriction. By antagonizing these receptors, this compound reduces pulmonary vascular resistance and improves blood flow. This mechanism is critical in managing conditions associated with elevated pulmonary artery pressure.

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its efficacy in treating PAH. Below is a summary of key findings from pivotal studies:

Detailed Research Findings

- Pulmonary Arterial Hypertension : this compound has shown significant improvements in exercise capacity as measured by the 6MWD, functional class amelioration, and reduced clinical worsening rates compared to placebo. A meta-analysis indicated that this compound therapy significantly lowers mean pulmonary arterial pressure (mPAP) and enhances overall clinical outcomes in PAH patients .

- Safety Profile : While this compound is generally well tolerated, some studies reported an increased incidence of abnormal liver function tests (LFTs) compared to placebo . Monitoring liver enzymes is crucial during treatment. The most common adverse effects include headache, flushing, and peripheral edema.

- Pediatric Use : Recent studies have evaluated this compound's pharmacokinetics and efficacy in children aged 2-11 years with idiopathic PAH or congenital heart disease-related PAH. Results demonstrated improvements in hemodynamic parameters and exercise capacity, supporting its use in pediatric populations .

Case Studies

Case Study 1 : A 45-year-old female with idiopathic PAH was treated with this compound for six months. She experienced a significant increase in her 6MWD from 300 meters to 400 meters, alongside improvements in WHO functional class from III to II.

Case Study 2 : In a clinical trial involving patients with systemic sclerosis-related digital ulcers, those receiving this compound showed a faster healing rate and fewer new ulcer occurrences compared to the placebo group over a 24-week period.

Eigenschaften

IUPAC Name |

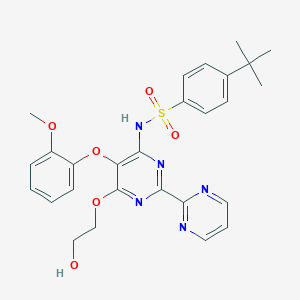

4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O6S/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24/h5-15,33H,16-17H2,1-4H3,(H,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPICJJJRGTNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046627 | |

| Record name | Bosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bosentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Poorly soluble in water (1.0 mg/100 ml) and in aqueous solutions at low pH (0.1 mg/100 ml at pH 1.1 and 4.0; 0.2 mg/100 ml at pH 5.0). Solubility increases at higher pH values (43 mg/100 ml at pH 7.5)., 9.04e-03 g/L | |

| Record name | Bosentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00559 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bosentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Endothelin-1 (ET-1) is a neurohormone, the effects of which are mediated by binding to ETA and ETB receptors in the endothelium and vascular smooth muscle. It displays a slightly higher affinity towards ETA receptors than ETB receptors. ET-1 concentrations are elevated in plasma and lung tissue of patients with pulmonary arterial hypertension, suggesting a pathogenic role for ET-1 in this disease. Bosentan is a specific and competitive antagonist at endothelin receptor types ETA and ETB. | |

| Record name | Bosentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00559 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

147536-97-8 | |

| Record name | Bosentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147536-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bosentan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147536978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bosentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00559 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-3-Methyl-2-[pentanoyl-[[2'-(1H-tetrazol-5-yl)phenyl]phenyl]-4-ylmethyl]amino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOSENTAN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUL93R30K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bosentan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014699 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.